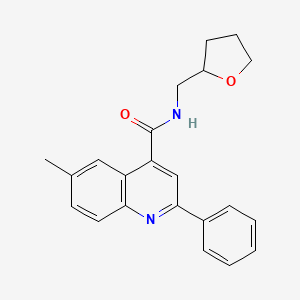
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be achieved through several routes. One common method involves the esterification of 1H-Pyrrole-2-carboxylic acid, 5-methyl- with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .
Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 5-methyl-, phenylmethyl ester can be compared to other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, methyl ester: This compound has a similar structure but lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This derivative features an aldehyde group instead of an ester, leading to distinct reactivity patterns and applications.
The uniqueness of this compound lies in its specific ester group, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
87462-15-5 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
benzyl 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-7-8-12(14-10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
Clé InChI |
UKGJEKZJKJEAOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)


![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)


![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
